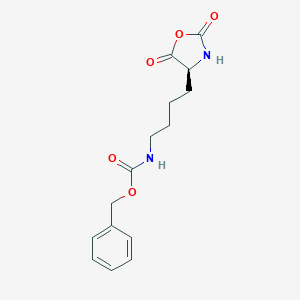

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Vue d'ensemble

Description

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is a derivative of the amino acid L-lysine. It is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the lysine side chain amine and a carboxyanhydride group. This compound is primarily used in the synthesis of polylysine, a synthetic, basic poly-α-amino acid .

Applications De Recherche Scientifique

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride has several scientific research applications:

Chemistry: Used in the synthesis of polylysine, which is a valuable polymer in various chemical processes.

Biology: Polylysine synthesized from this compound is used in cell culture applications to enhance cell adhesion.

Industry: Used in the production of coatings, adhesives, and other materials requiring biocompatibility

Mécanisme D'action

Target of Action

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride, also known as (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate, is a derivative of the amino acid L-lysine

Mode of Action

It is known that this compound is a protected form of the amino acid l-lysine, where the side chain amine is z-protected and the α-amine and carboxylic acid groups are linked via a carboxyl . This protection may influence how the compound interacts with its targets.

Biochemical Pathways

Amino acids and their derivatives are known to influence various physiological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

lycopersici, although it was also found to be toxic to the plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is synthesized through the protection of the lysine side chain amine with a carbobenzoxy group, followed by the formation of the carboxyanhydride. The typical synthetic route involves the reaction of N6-Carbobenzoxy-L-lysine with phosgene or triphosgene under controlled conditions to form the N-carboxyanhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form and stored under dry conditions at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: It can undergo ring-opening polymerization to form polylysine

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.

Polymerization: Catalyzed by initiators such as primary amines or metal catalysts under controlled temperatures

Major Products Formed

Hydrolysis: N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: Polylysine, a polymer with applications in various fields

Comparaison Avec Des Composés Similaires

Similar Compounds

N6-Carbobenzoxy-L-lysine: Similar in structure but lacks the carboxyanhydride group.

Polylysine: The polymerized form of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride.

N-Carbobenzoxy-L-lysine N-Carboxyanhydride: Another derivative with similar protective groups

Uniqueness

This compound is unique due to its dual functionality, combining the protective carbobenzoxy group with the reactive carboxyanhydride group. This dual functionality allows for controlled polymerization and the formation of high-purity polylysine, making it valuable in various scientific and industrial applications .

Activité Biologique

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys NCA) is a derivative of the amino acid L-lysine, characterized by a carbobenzoxy protecting group on the lysine side chain amine and a carboxyanhydride functional group. This compound serves as a crucial building block in the synthesis of polylysine and other polymers, which have significant applications in biochemistry, materials science, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| Molecular Weight | 306.314 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Moderately soluble (0.0147 mg/ml) |

| Log P | 1.64 |

This compound exhibits various biological activities due to its structural properties:

- Target of Action : It acts as a precursor in the synthesis of polylysine, which can influence cellular processes.

- Mode of Action : The protected amine group allows for controlled polymerization, which is essential for creating biocompatible materials.

- Biochemical Pathways : As an amino acid derivative, it plays a role in anabolic hormone secretion, exercise fuel supply, and mental performance enhancement during stress .

Applications in Research

- Polymer Synthesis : Cbz-Lys NCA is primarily utilized in the synthesis of polylysine through ring-opening polymerization (ROP). This method allows for the creation of well-defined polymers with specific properties that can be tailored for various applications .

- Cell Culture : Polylysine derived from Cbz-Lys NCA is commonly used to enhance cell adhesion in culture systems, promoting better growth and differentiation of cells .

- Drug Delivery Systems : Research has shown that polymers synthesized from Cbz-Lys NCA can be used in advanced drug delivery systems due to their biocompatibility and ability to facilitate cellular uptake .

Case Studies

- Study on Antibacterial Activity : A study investigated the antibacterial properties of polylysine synthesized from Cbz-Lys NCA. Results indicated that these polymers exhibited significant antibacterial activity against various pathogens, suggesting potential applications in medical coatings and wound dressings .

- Gene Delivery Applications : Another research focused on bioreducible cationic polymers containing polylysine blocks for gene delivery. The study demonstrated enhanced transfection efficiency in vitro, indicating that Cbz-Lys NCA-derived polymers could be effective carriers for genetic material .

Propriétés

IUPAC Name |

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIDIRDRPSCHN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433230 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-86-4 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-l-Lys NCA) particularly useful in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM)?

A1: Cbz-l-Lys NCA is valuable in this context because it allows for the controlled ring-opening polymerization (ROP) of the lysine monomer while keeping the reactive amine group protected [, ]. This protection is crucial. The protected amine can be selectively deprotected after the ATRP step, enabling its use as a macroinitiator for the subsequent ROP of Cbz-l-Lys NCA []. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures.

Q2: How does the structure of the polymer synthesized from this compound contribute to its antibacterial activity, as discussed in the second research paper?

A2: The second research paper focuses on creating a polymer that mimics the behavior of antimicrobial peptides. After polymerization with Cbz-l-Lys NCA, the carbobenzoxy protecting groups are removed, and the resulting amine groups are further modified with guanidinium groups []. This results in a cationic polymer, mimicking the positive charge found in many naturally occurring antimicrobial peptides. This positive charge is believed to interact with the negatively charged bacterial membranes, leading to disruption and bacterial death [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.